![molecular formula C21H12Cl3NS B2625239 3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline CAS No. 339013-18-2](/img/structure/B2625239.png)
3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline, also known as DCQ, is a synthetic small molecule that has been studied extensively for its potential therapeutic applications. DCQ is a member of the quinoline family of compounds, which are known for their broad range of biological activities. DCQ has been studied in a variety of contexts, including its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.
Scientific Research Applications
Crystal Structures and Molecular Interactions
The crystal structures of certain isomeric quinolines, closely related to 3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline, have been thoroughly analyzed. The studies reveal intricate molecular arrangements generated through a combination of hydrogen bonding and π-π interactions. These interactions are crucial in the formation of centrosymmetric structural dimeric motifs, such as cage-type dimers and π(quinoline)⋯π(quinoline) interactions, which are commonly observed in similar quinolone compounds. Such structural insights are pivotal in understanding the molecular behavior of these compounds and their potential applications in various scientific fields (de Souza et al., 2015).
Chemical Synthesis and Reactivity
Synthesis of Quinoline Derivatives
The synthesis of functionally substituted quinoline derivatives, especially those containing sulfur like 3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline, is of great interest due to their diverse biological activities. These compounds are known for their antitumor, analgesic, and antimicrobial properties. Furthermore, their role as antioxidants and their use in anti-stress therapy highlight their significance in medicinal chemistry. The synthesis routes and reaction conditions are meticulously optimized to yield bis-quinoline derivatives, showcasing the compound's versatility in forming complex molecular structures (Aleksanyan & Hambardzumyan, 2014).
Photonic and Electronic Applications
Optical and Structural Properties of Quinoline Films
The structural and optical properties of certain quinoline derivatives have been studied in detail. These compounds, in their thin-film form, exhibit unique polycrystalline structures with dispersed nanocrystallites, leading to interesting electronic and photonic properties. Spectral measurements and optical analysis reveal insights into their electron transition behaviors, energy gaps, and other essential optical parameters, which are crucial for applications in photovoltaic devices and organic electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties and Device Fabrication
The photovoltaic properties of quinoline derivatives are explored through the fabrication of organic-inorganic photodiode devices. The investigation into the electrical properties, conduction mechanisms, and diode parameters under different conditions provides valuable insights. These properties are significantly influenced by the presence of specific substituent groups, demonstrating the compound's potential in enhancing the performance of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
properties
IUPAC Name |
3-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3NS/c22-15-10-8-13(9-11-15)16-12-14-4-1-2-7-19(14)25-21(16)26-20-17(23)5-3-6-18(20)24/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCCONHYQLNTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2625156.png)
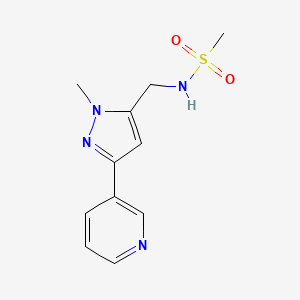
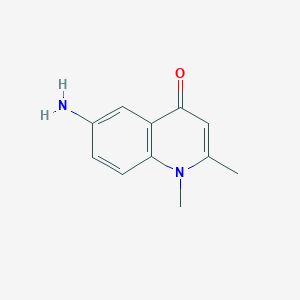
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B2625161.png)

![2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2625164.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2625165.png)
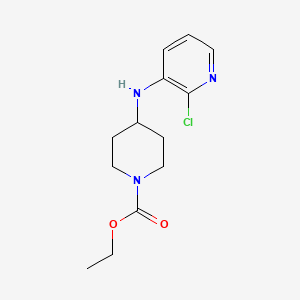
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625170.png)
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2625171.png)
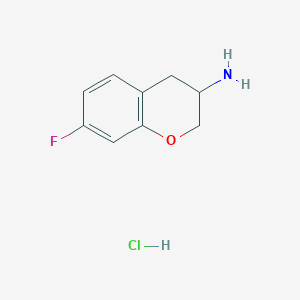
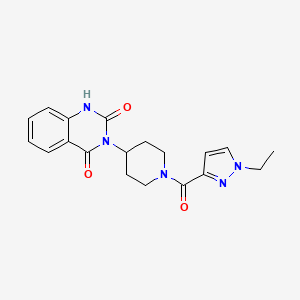
![2-[[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2625176.png)
![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2625178.png)